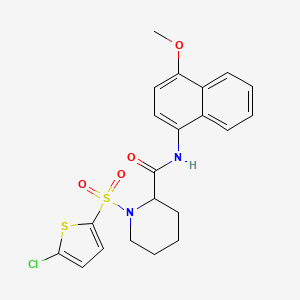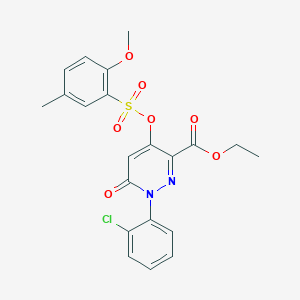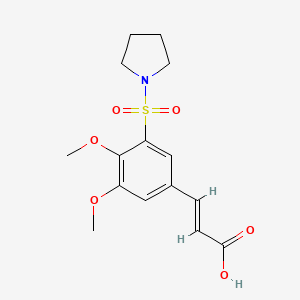
7-Bromo-2-methylquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-methylquinoline-4-carbaldehyde: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a formyl group in the structure of this compound makes it a valuable intermediate for various chemical reactions and synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-4-carbaldehyde typically involves the bromination of 2-methylquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position of the quinoline ring. The reaction conditions often involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions: 7-Bromo-2-methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Major Products:
Substitution: Various substituted quinoline derivatives.
Oxidation: 7-Bromo-2-methylquinoline-4-carboxylic acid.
Reduction: 7-Bromo-2-methylquinoline-4-hydroxymethyl.
科学的研究の応用
Chemistry: 7-Bromo-2-methylquinoline-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The unique structure of this compound makes it a candidate for developing new bioactive compounds.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes, modulate receptors, and interfere with biological pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and materials with specific electronic properties. Its ability to undergo various chemical transformations makes it valuable in material science and engineering.
作用機序
The mechanism of action of 7-Bromo-2-methylquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and formyl group can interact with biological molecules, leading to changes in their structure and function. The exact pathways involved can vary based on the specific biological system and target.
類似化合物との比較
2-Methylquinoline-4-carbaldehyde: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-2-methylquinoline-4-carbaldehyde: Contains a chlorine atom instead of bromine, which can influence its chemical properties and applications.
7-Bromoquinoline-4-carbaldehyde:
Uniqueness: 7-Bromo-2-methylquinoline-4-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for targeted modifications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
7-bromo-2-methylquinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7-4-8(6-14)10-3-2-9(12)5-11(10)13-7/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCJKWDHZKMWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2984985.png)
![N-(4-fluorophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2984986.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2984991.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2984995.png)

![3-(4-ethoxyphenyl)-1-(3-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2985001.png)



